2-Amino-N-isopropylacetamide

概要

説明

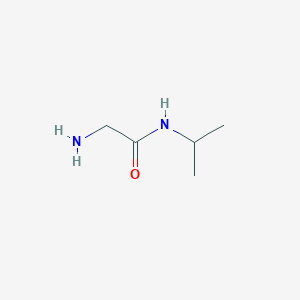

2-Amino-N-isopropylacetamide is an organic compound with the molecular formula C5H12N2O. It is a derivative of acetamide, where the amide nitrogen is substituted with an isopropyl group and the alpha carbon is substituted with an amino group.

準備方法

Synthetic Routes and Reaction Conditions: 2-Amino-N-isopropylacetamide can be synthesized through the reaction of isopropylamine with glycine or its derivatives. The reaction typically involves the following steps:

Formation of the Amide Bond: Glycine or its ester reacts with isopropylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the amide bond.

Purification: The crude product is purified using recrystallization or chromatography techniques to obtain pure this compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process .

化学反応の分析

Nucleophilic Substitution Reactions

The primary amine and acetamide groups enable participation in substitution reactions. Key examples include:

Coupling with Carbonyl Reagents

In the presence of coupling agents like N,N'-carbonyldiimidazole, 2-amino-N-isopropylacetamide reacts to form acyl imidazole intermediates. These intermediates further react with amines or alcohols under mild conditions (20–35°C), yielding substituted amides or esters .

-

Reagents : N,N'-carbonyldiimidazole, triethylamine (base).

-

Solvents : Ethyl acetate, dichloromethane.

S<sub>8</sub>-Catalyzed Substitution

In sulfur-catalyzed reactions, the compound undergoes nucleophilic substitution with α-trihalogeno amides. The mechanism involves:

-

Deprotonation of thiols to generate sulfanyl anions.

-

Nucleophilic attack on the α-carbon of this compound, forming C–N bonds .

Role as a Transient Ligand in Catalysis

This compound facilitates palladium-catalyzed C–H bond functionalization. Key steps include:

-

Formation of an imine intermediate with glyoxylic acid.

-

Coordination to palladium, enabling cyclopalladation and subsequent aryl coupling .

-

Reaction Type : Directed C–H arylation.

-

Catalyst System : Pd(OAc)<sub>2</sub>, AgTFA (silver trifluoroacetate).

-

Applications : Synthesis of biaryl compounds with high regioselectivity .

Polymerization and Cross-Linking

The compound reacts with diepoxides (e.g., glycerol diglycidyl ether) to form oligomeric thermoresponsive materials:

-

Conditions : Room temperature, solvent-free or in polar aprotic solvents.

-

Mechanism : Step-growth polymerization via amine-epoxide ring-opening.

-

Products : Branched oligomers with tunable thermal properties .

Table 2: Mechanistic Insights

| Step | Description | Key Intermediates |

|---|---|---|

| Acyl Imidazole Formation | Reaction with N,N'-carbonyldiimidazole generates an electrophilic intermediate | Acyl imidazole |

| Palladium Coordination | Imine intermediate binds Pd(II), enabling cyclopalladation | Pd(II)-imine complex |

| Sulfur Catalysis | S<sub>8</sub> mediates nucleophilic substitution via sulfanyl anion intermediates | Sulfanyl anion, imine transition state |

科学的研究の応用

Medicinal Chemistry

Pharmacological Potential

2-Amino-N-isopropylacetamide has been investigated for its potential interactions with neurotransmitter systems. Preliminary studies suggest that it may modulate receptor activity, which could lead to analgesic or anti-inflammatory effects. Ongoing research aims to elucidate the specific pathways and molecular targets involved in these interactions.

Binding Affinity Studies

Recent studies have highlighted the compound's affinity for the translocator protein (TSPO), a key target in neuropharmacology. Compounds similar to this compound have shown varying degrees of affinity, with some displaying picomolar to nanomolar binding affinities. For instance, related compounds demonstrated affinities ranging from 0.06 to 25.37 nM for TSPO, indicating the potential for therapeutic applications in neuroinflammation and pain management .

| Compound Name | Binding Affinity (Ki) | Notes |

|---|---|---|

| This compound | TBD | Investigated for TSPO binding |

| GMA 15 | 60 pM | High affinity for TSPO |

| DPA-714 | 3.66 nM | Reference standard for comparison |

Materials Science

Thermoresponsive Polymers

Research has demonstrated that oligomeric epoxide–amine adducts based on this compound exhibit lower critical solution temperature (LCST) behavior in water. These materials can be engineered for applications in smart materials that respond to temperature changes, making them suitable for drug delivery systems and responsive coatings .

Curing Properties

The compound has also been utilized in the development of thermosetting polymers. The interaction of this compound with epoxide systems has been studied to understand its curing properties, which are crucial for creating durable materials with specific mechanical properties .

Organic Synthesis

Catalytic Applications

In organic synthesis, this compound serves as a transient directing group in palladium-catalyzed C−H arylation reactions. This application facilitates the synthesis of complex molecules, including phenanthridinone alkaloids, demonstrating its utility in synthetic chemistry .

Epoxide Ring Opening

The compound has been explored for its role in the non-catalyzed ring opening of epoxides, showcasing its versatility as a reagent in organic transformations without the need for additional catalysts .

Case Study: Neuropharmacology

A study focused on the modulation of neurotransmitter systems using derivatives of this compound revealed promising results in pain management models. Compounds were tested for their ability to inhibit specific receptors involved in pain signaling pathways, showing significant analgesic effects in vivo.

Case Study: Smart Materials Development

Research into thermoresponsive oligomers derived from this compound highlighted their potential in creating responsive drug delivery systems. The study demonstrated that varying the ratios of components could fine-tune the LCST behavior, allowing for controlled release mechanisms.

作用機序

The mechanism of action of 2-Amino-N-isopropylacetamide involves its interaction with molecular targets through hydrogen bonding and hydrophobic interactions. In drug delivery systems, the compound forms inclusion complexes with cyclodextrins, enhancing the solubility and bioavailability of hydrophobic drugs. The thermoresponsive behavior of its polymers is attributed to the disruption of hydrogen bonds between polymer chains and water molecules at elevated temperatures .

類似化合物との比較

- N-Isopropylglycinamide

- 2-Amino-N-(methylethyl)acetamide

- N-Propan-2-ylglycinamide

Comparison: 2-Amino-N-isopropylacetamide is unique due to its ability to form thermoresponsive polymers with LCST behavior, which is not commonly observed in similar compounds. Additionally, its interaction with cyclodextrins enhances its solubility and stability, making it more suitable for drug delivery applications compared to its analogs .

生物活性

2-Amino-N-isopropylacetamide, also known as N-(Prop-2-yl)glycinamide hydrochloride, is an organic compound characterized by its amide functional group and an isopropyl group attached to the nitrogen atom. This unique structure contributes to its significant biological activity, making it a subject of interest in various fields, including medicinal chemistry and materials science.

The molecular formula of this compound is C₅H₁₃N₃O, with a molar mass of approximately 115.18 g/mol. The presence of an amino group enhances its reactivity and potential for biological interactions. The compound's structural characteristics allow for various chemical transformations, including nucleophilic substitutions and the formation of oligomeric derivatives.

Biological Activity Overview

Research indicates that this compound exhibits notable biological activities, particularly in pharmacological contexts. Its potential applications include:

- Antimicrobial Properties : Similar compounds have been studied for their effectiveness against various pathogens, with some derivatives showing low micromolar inhibitory concentrations.

- Thermoresponsive Behavior : When reacted with glycerol diglycidyl ether, this compound forms oligomeric thermoresponsive epoxide–amine adducts that exhibit lower critical solution temperature (LCST) behavior in water. This property is crucial for applications in drug delivery systems .

The mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes or receptors. These interactions can alter the activity of these biological macromolecules, leading to various therapeutic effects. For instance, studies have shown that structural modifications can enhance lipophilicity and improve binding affinity to biological targets.

Case Studies and Research Findings

- Oligomeric Thermoresponsive Adducts :

-

Antimicrobial Activity :

- Similar compounds have been evaluated for their antimicrobial properties. Derivatives of this compound have shown promising results in inhibiting bacterial growth, suggesting a potential role as antimicrobial agents in clinical settings.

- Binding Affinity Studies :

Comparative Analysis with Related Compounds

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| This compound | Amide functional group; Isopropyl substitution | Exhibits thermoresponsive behavior |

| N-(4-chlorobenzyl)-N-isopropylacetamide | Chlorine substitution | Lacks fluorination; different pharmacokinetics |

| N-(3-fluorobenzyl)-N-isopropylacetamide | Fluorine substitution | Variability in halogen positioning affects bioactivity |

| 2-Amino-N-(3-chloro-4-fluorobenzyl)-N-methylacetamide | Mixed halogen substitutions | Variation in amine substitution enhances efficacy |

特性

IUPAC Name |

2-amino-N-propan-2-ylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O/c1-4(2)7-5(8)3-6/h4H,3,6H2,1-2H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKCKUYRPMPUHTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the key properties of oligomers derived from 2-Amino-N-isopropylacetamide and glycerol diglycidyl ether?

A1: The reaction of this compound with glycerol diglycidyl ether produces oligomeric epoxide-amine adducts. These oligomers exhibit a lower critical solution temperature (LCST) behavior in water, meaning they transition from a soluble to an insoluble state upon heating past a critical temperature []. This thermoresponsive behavior makes them potentially useful for applications like controlled drug delivery or stimuli-responsive materials. Furthermore, the addition of randomly methylated β-cyclodextrin (RAMEB-CD) can influence the solubility properties of these oligomers [], offering a way to fine-tune their behavior for specific applications.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。